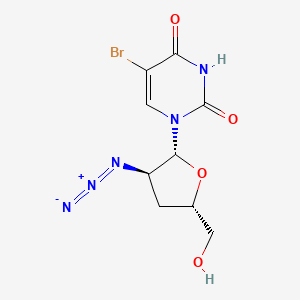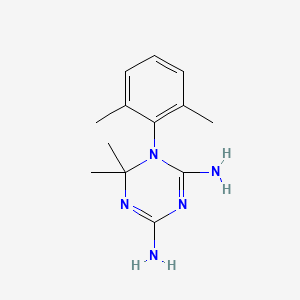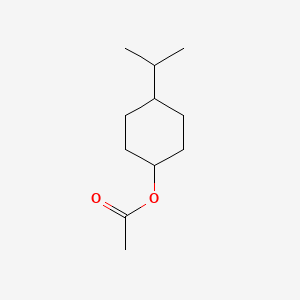
Quinazoline, 4-(2-(4-phenoxyphenyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 4-(2-(4-phenoxyphenyl)ethoxy)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline can be achieved through several methods. One efficient synthetic route involves the use of aryne chemistry. This method utilizes quinazolin-4(3H)-one as the starting material, which reacts with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This environmentally benign methodology provides high yields and broad substrate scope .
Chemical Reactions Analysis
4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The primary mechanism of action of 4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline involves the inhibition of mitochondrial complex I. This inhibition reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes. The compound elicits the release of reactive oxygen species at the flavin site of mitochondrial complex I, which can have various downstream effects on cellular metabolism .
Comparison with Similar Compounds
4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline can be compared with other quinazoline derivatives such as:
4-phenoxyquinazoline: Similar in structure but lacks the ethoxy group, leading to different chemical properties and biological activities.
2-phenoxyquinoxaline: Another derivative with a different heterocyclic core, resulting in distinct reactivity and applications.
2-phenoxypyridine:
Properties
CAS No. |
124427-96-9 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[2-(4-phenoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C22H18N2O2/c1-2-6-18(7-3-1)26-19-12-10-17(11-13-19)14-15-25-22-20-8-4-5-9-21(20)23-16-24-22/h1-13,16H,14-15H2 |
InChI Key |
ZPIQDTZKABPFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCOC3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





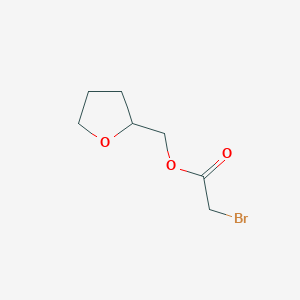

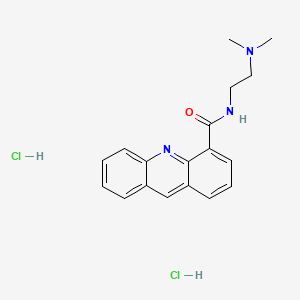
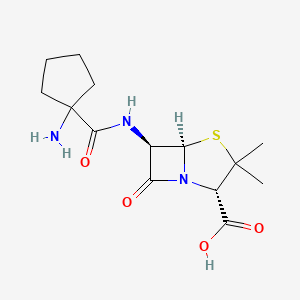
methanone](/img/structure/B12802724.png)

